molecular formula C9H10ClN3O B032663 2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one CAS No. 19666-40-1

2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B032663
CAS RN: 19666-40-1
M. Wt: 211.65 g/mol
InChI Key: AKJMURFKRBVTGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives has been achieved through various methods, including the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation, showcasing an efficient and convenient method for preparing these compounds with diverse substituents at the 3-position (Reichelt et al., 2010). Additionally, a metal-free synthesis route involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been reported for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines (Zheng et al., 2014).

Molecular Structure Analysis

Studies on the molecular structure of 1,2,4-triazolo[4,3-a]pyridines have utilized various analytical techniques such as 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction. For instance, the synthesis and crystallization of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine was characterized extensively, highlighting the compound's detailed molecular structure through these methods (Mu et al., 2015).

Chemical Reactions and Properties

The chemical behavior of 1,2,4-triazolo[4,3-a]pyridines includes reactions with chlorocarboxylic acid chlorides, leading to amides through acylation of the 2-amino group. Further heating can promote selective intramolecular alkylation, showcasing the compound's reactivity and potential for generating diverse derivatives (Chernyshev et al., 2014).

Physical Properties Analysis

The physical properties of 1,2,4-triazolo[4,3-a]pyridines, including solubility, melting points, and crystal structure, are crucial for understanding their chemical behavior and potential applications. The detailed crystallization and structural data provide insights into the intermolecular interactions and stability of these compounds (Mu et al., 2015).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazolo[4,3-a]pyridines, such as reactivity with various reagents and the potential for forming diverse derivatives, are key to their utility in synthetic chemistry. The ability to undergo selective reactions and transformations underlines the versatility of these compounds in the synthesis of novel heterocyclic structures (Chernyshev et al., 2014).

Scientific Research Applications

  • Synthesis of Polycondensed Heterocycles : Partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, which are related to the compound , are useful in synthesizing polycondensed heterocycles through one-pot processes (Chernyshev et al., 2014).

  • Potential Pharmacological Activity : Synthesized compounds from this family have demonstrated potential pharmacological activity, which is significant for the synthesis of diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

  • Applications in Explosives Research : New synthesized 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines containing explosophoric groups may be used in explosives research (Bastrakov et al., 2021).

  • Palladium-Catalyzed Synthesis : The synthesis of [1,2,4]triazolo[4,3-a]pyridines using palladium-catalyzed chemoselective monoarylation of hydrazides is an efficient method for research applications (Reichelt et al., 2010).

  • Synthesis of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines : These compounds can be used in synthesizing various compounds, indicating their utility in chemical research (Ito et al., 1980).

  • Commercial Production and Research Applications : 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is suitable for commercial production and has potential research applications (Miao, 2008).

  • Herbicidal Activity : Certain derivatives possess high herbicidal activity and are safe for crops like corn, cotton, and rice (Liu et al., 2015).

  • Antibacterial and Antifungal Activities : Some synthesized compounds have shown potent antibacterial and antifungal activities, which could be significant in pharmaceutical research (Prakash et al., 2011).

  • Antihypertensive Activity : Certain derivatives are expected to have antihypertensive activity, which is crucial for medical research (Kumar & Mashelkar, 2008).

  • Synthesis Involving RuCl3/Oxone : The method for synthesizing 3-aryl[1,2,4]triazolo[4,3-a]pyridines involves RuCl3/Oxone oxidative cyclization, useful in organic synthesis (Swamy et al., 2016).

properties

IUPAC Name

2-(3-chloropropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-5-3-7-13-9(14)12-6-2-1-4-8(12)11-13/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJMURFKRBVTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516080
Record name 2-(3-Chloropropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

CAS RN

19666-40-1
Record name 2-(3-Chloropropyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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